3-(Trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol is a heterocyclic compound characterized by the presence of both isoxazole and pyridine rings, with a trifluoromethyl group attached to the isoxazole moiety. This compound belongs to a class of nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their diverse biological activities.
The synthesis and characterization of 3-(Trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol have been reported in various scientific studies, focusing on its potential applications in pharmaceuticals and agrochemicals. Notably, recent literature has emphasized its antibacterial properties and its role as a scaffold for drug development .
This compound is classified under heterocyclic compounds, specifically as an isoxazole derivative. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in drug design.
The synthesis of 3-(Trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol typically involves several steps, including the formation of the isoxazole ring from appropriate precursors. One common method includes the use of potassium tert-butoxide in an anhydrous solvent such as dimethylformamide (DMF) under nitrogen atmosphere, followed by the addition of trifluoromethylated reagents .
The molecular structure of 3-(Trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol can be represented as follows:
This structure features:
Key spectral data include:
3-(Trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions to optimize yield and selectivity. Analytical techniques such as TLC and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity .
The mechanism of action for compounds like 3-(Trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol often involves interaction with biological targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity due to increased lipophilicity.
Studies have shown that derivatives of this compound exhibit significant antibacterial activity, potentially through inhibition of bacterial enzyme systems or disruption of cell wall synthesis .
Relevant analyses include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide insights into thermal stability and phase transitions .
The applications of 3-(Trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol are diverse:
The molecular architecture of 3-(trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol features a rigid bicyclic system formed through ortho-fusion of isoxazole and pyridine rings at bond positions 5,4-b. This fusion creates a planar, π-conjugated system with significant aromatic character. X-ray crystallographic studies of analogous isoxazolo[4,5-b]pyridine derivatives reveal a monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 5.2140(2) Å, b = 6.8527(2) Å, c = 16.3538(5) Å, and β = 97.335(3)°, demonstrating the planar stacking behavior of these fused systems [1]. The isoxazole ring exhibits characteristic bond lengths: C₁-N₁ (1.343 Å), C₁=N₂ (1.315 Å), and N₂-O₁ (1.452 Å), consistent with values observed in non-fused isoxazole systems, confirming minimal bond distortion upon fusion [1].
The angular relationship between the isoxazole and pyridine rings is remarkably planar, with a dihedral angle of merely 0.82° in prototypical structures. This near-perfect coplanarity facilitates extensive π-electron delocalization across the bicyclic framework, significantly influencing the compound's electronic behavior and intermolecular interactions. Parallel molecular arrangements with interplanar distances of approximately 3.3 Å indicate substantial π-π stacking interactions in the solid state, a critical feature for molecular packing and potential material applications [1].
Table 1: Key Structural Parameters of Isoxazolo[5,4-b]pyridine Core
Structural Feature | Value | Significance |
---|---|---|
C-O bond length (isoxazole) | 1.452 Å | Typical for N-O bonds in aromatic isoxazoles |
C=N bond length (isoxazole) | 1.315 Å | Reflects double-bond character |
Dihedral angle between rings | 0.82° | Near-perfect coplanarity |
π-π stacking distance | 3.3 Å | Facilitates solid-state electronic coupling |
Torsional barrier at fusion bond | < 2 kcal/mol | Enhanced π-conjugation across rings |
Synthetic protocols for constructing this bicyclic system typically employ cyclocondensation strategies. One efficient approach utilizes β-alkoxyvinyl trifluoromethyl ketones as key precursors that undergo regioselective [3+2] cycloadditions with hydroxylamine derivatives under mild conditions (50-80°C), yielding the isoxazole ring with complete regiocontrol over trifluoromethyl positioning [8]. Microwave-assisted methods in biorenewable deep eutectic solvents (e.g., choline chloride-urea) have demonstrated significant improvements in reaction efficiency, reducing synthesis times from hours to minutes while maintaining excellent regioselectivity (>95%) and yields (85-92%) [4] [8]. Alternative routes involve copper-catalyzed cyclization of trifluoromethylated propargylic precursors with hydroxylamine, providing complementary regiochemical outcomes suitable for C4-hydroxylated derivatives [4].
The trifluoromethyl (-CF₃) group at the C3 position exerts profound electronic effects on the heterocyclic system. As one of the strongest inductively withdrawing substituents (Hammett constant σₘ = 0.43, σₚ = 0.54), it significantly modifies the electron density distribution throughout the fused ring system. Natural Bond Orbital (NBO) analyses of related trifluoromethylisoxazoles reveal substantial polarization of the σ-framework, with calculated charge deficits of -0.27e to -0.32e at the isoxazole C3 carbon and -0.18e at adjacent C4, creating an electron-deficient region that dominates the molecule's reactivity profile [4] [8]. This electron-withdrawing effect dramatically enhances the acidity of the C4-hydroxy group, lowering its pKₐ by approximately 2-3 units compared to non-fluorinated analogs, facilitating deprotonation under physiological conditions [6].
The -CF₃ group significantly enhances metabolic stability by protecting adjacent positions from oxidative degradation. Microsomal stability assays demonstrate that 3-(trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol maintains >85% integrity after 60-minute incubation with liver microsomes, compared to <30% for its methyl-substituted analog [4]. This stabilization arises from the kinetic barrier to C-CF₃ bond cleavage and the strong electron-withdrawal that deactivates the ring toward cytochrome P450-mediated oxidation. Additionally, the -CF₃ group dramatically increases lipophilicity, with calculated logP values of approximately 2.85 compared to 1.10 for the non-fluorinated parent compound, enhancing membrane permeability in cellular assays by 3.5-fold [6] [8].
Table 2: Trifluoromethyl Group Effects on Molecular Properties
Property | Trifluoromethyl Derivative | Methyl Derivative | Change |
---|---|---|---|
C3 Natural Charge (NBO) | +0.32e | -0.15e | Increased electron deficiency |
C4-OH pKₐ | 6.8 ± 0.2 | 9.1 ± 0.3 | Enhanced acidity |
logP (Calculated) | 2.85 ± 0.15 | 1.10 ± 0.10 | Increased lipophilicity |
Microsomal Stability (% remaining) | 85% | <30% | Enhanced metabolic stability |
Membrane Permeability (PAMPA, ×10⁻⁶ cm/s) | 25.3 ± 2.1 | 7.2 ± 0.8 | Improved absorption potential |
The -CF₃ group directs regioselectivity in electrophilic substitution reactions, with bromination exclusively occurring at the C6 position of the pyridine ring. This regiochemical preference arises from the polarization of π-electron density toward C6, as evidenced by Fukui function calculations (f⁺ = 0.087 at C6 vs. f⁺ < 0.012 at other positions) [8]. Computational studies (DFT, M06-2X/6-311++G**) indicate that the -CF₃ group lowers the HOMO energy (-7.35 eV vs. -6.98 eV in methyl analog) and reduces the HOMO-LUMO gap by 0.42 eV, enhancing charge-transfer capabilities critical for biological interactions [5] [8]. These electronic modifications significantly influence binding interactions with biological targets, particularly enzymes requiring electron-deficient heterocycles for optimal activity.
When compared to other fused heterocyclic systems, 3-(trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol exhibits distinct electronic and biological properties. The C4-hydroxy group enables unique tautomerism between the 4-hydroxypyridine (major) and 4-pyridone (minor) forms, with a calculated energy difference of 2.8 kcal/mol favoring the hydroxy tautomer. This equilibrium differs significantly from isoxazolo[5,4-c]pyridin-4-ol analogs, where the pyridone tautomer predominates (≥95%) due to more favorable hydrogen bonding patterns [9]. The trifluoromethylisoxazolopyridine system demonstrates superior π-deficient character compared to thieno[3,2-b]pyridine analogs, as evidenced by reduction potentials shifted anodically by +0.32V in cyclic voltammetry studies, indicating enhanced electron-accepting capability critical for charge-transfer interactions in biological systems [6].
In bioactivity comparisons, the compound demonstrates significantly higher binding affinity (Kᵢ = 38 nM) toward bacterial β-lactamase (PDB: 1CK3) than structurally related pyrazolo[3,4-b]pyridines (Kᵢ = 220-350 nM) and benzofuro[3,2-b]pyridines (Kᵢ > 500 nM) [3] [5]. This enhanced affinity arises from (1) optimal hydrogen bonding between the C4-hydroxy group and Thr316 backbone carbonyl (2.7 Å), (2) π-stacking with Tyr105 facilitated by the electron-deficient ring system, and (3) hydrophobic stabilization provided by the trifluoromethyl group within a lipophilic pocket lined by Val216 and Ile317 residues [5]. Molecular docking studies reveal binding energy values of -10.2 kcal/mol for the title compound versus -7.8 to -9.1 kcal/mol for non-fluorinated isoxazolopyridine analogs, highlighting the critical contribution of the trifluoromethyl group to target affinity [5].
Table 3: Comparative Analysis of Fused Heterocyclic Systems
Heterocyclic System | Electrochemical Gap (eV) | β-Lactamase Kᵢ (nM) | Kinase Inhibition IC₅₀ (nM) | Dominant Binding Mode |
---|---|---|---|---|
Isoxazolo[5,4-b]pyridin-4-ol | 3.72 | 38 ± 4 | 620 ± 45 | H-bonding/π-stacking |
Pyrazolo[3,4-b]pyridine | 3.95 | 220 ± 25 | 15 ± 2 | Hydrophobic/H-bonding |
Thieno[3,2-b]pyridine | 3.58 | >1000 | 320 ± 30 | Hydrophobic/charge transfer |
Furo[3,2-b]pyridine | 4.12 | 850 ± 90 | 1100 ± 120 | H-bonding |
Pyrrolo[2,3-b]pyridine | 3.88 | 450 ± 50 | 85 ± 10 | π-stacking/H-bonding |
The system exhibits moderate kinase inhibition profiles (mean IC₅₀ = 620 nM across 12 kinases) that differ substantially from pyrazolo[3,4-b]pyridines (IC₅₀ = 15-85 nM) known for potent kinase interactions [9]. This divergence arises from (1) reduced hydrogen bond acceptor capacity (fewer nitrogen atoms), (2) smaller molecular footprint limiting deep pocket penetration, and (3) the strongly electron-withdrawing trifluoromethyl group disfavoring interactions with phosphate-binding regions. However, the compound demonstrates superior antioxidant capacity (SC₅₀ = 18.7 µM in DPPH assay) compared to coumarin-fused pyridines (SC₅₀ > 100 µM) and thienopyridines (SC₅₀ = 45-70 µM), attributable to the enhanced radical stabilization by the C4-hydroxyl group when conjugated to the electron-deficient system [3] [6].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: